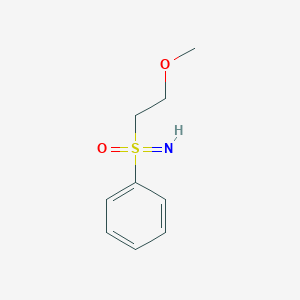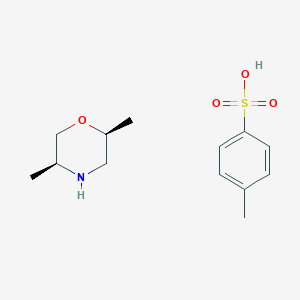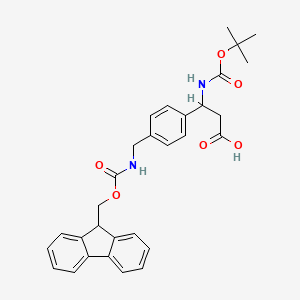
(2-Methoxyethylsulfonimidoyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methoxyethylsulfonimidoyl)benzene is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. This compound belongs to the class of sulfonimidates, which are organosulfur compounds characterized by a tetrahedral sulfur center bonded to four different groups .
Métodos De Preparación
The synthesis of (2-Methoxyethylsulfonimidoyl)benzene involves several steps. One common method includes the reaction of benzene with 2-methoxyethylsulfonyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is typically carried out at low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
(2-Methoxyethylsulfonimidoyl)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into sulfonamide derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution reactions with electrophiles such as halogens, nitro groups, and alkyl groups
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine and nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
(2-Methoxyethylsulfonimidoyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other sulfur-containing compounds, including sulfonimidamides and sulfoximines.
Biology: Its derivatives have shown potential as enzyme inhibitors and have been studied for their biological activity.
Medicine: Some derivatives of this compound are being explored as potential drug candidates due to their unique chemical properties.
Industry: It is used in the production of polymers and as an alkyl transfer reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of (2-Methoxyethylsulfonimidoyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The benzene ring acts as a nucleophile, attacking electrophiles to form a carbocation intermediate, which is then stabilized by deprotonation to restore aromaticity . This mechanism is similar to other electrophilic aromatic substitution reactions and involves key steps such as the formation of a sigma complex and subsequent deprotonation .
Comparación Con Compuestos Similares
(2-Methoxyethylsulfonimidoyl)benzene can be compared with other sulfonimidates and sulfonamides:
Sulfonimidates: These compounds share a similar sulfur (VI) center and are used as intermediates in the synthesis of other sulfur-containing compounds.
Sulfonamides: These compounds have a similar sulfonyl functional group but differ in their nitrogen substituents.
The uniqueness of this compound lies in its specific chemical structure, which allows for diverse chemical modifications and applications in various fields of research .
Propiedades
IUPAC Name |
imino-(2-methoxyethyl)-oxo-phenyl-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-12-7-8-13(10,11)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOZIQXKEZJLDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=N)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(Diaminomethylideneamino)-methylsulfanylmethylidene]azanium;iodide](/img/structure/B8107344.png)
![3-(4-((2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl)phenyl)prop-2-en-1-ol](/img/structure/B8107352.png)


![[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]acetic acid](/img/structure/B8107394.png)









